4,6-Dibromo-2,3-dichloroaniline
Overview
Description
4,6-Dibromo-2,3-dichloroaniline is a halogenated aniline derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar dihalogenated aniline compounds, which can be used to infer some of the properties and characteristics that 4,6-Dibromo-2,3-dichloroaniline may possess.
Synthesis Analysis
The synthesis of dihalogenated polyanilines, such as poly(2,5-dichloroaniline) and poly(2,3-dichloroaniline), has been achieved using dihaloanilines in both protic and aprotic media with various oxidizing agents like copper perchlorate, potassium dichromate, and potassium permanganate . Although the synthesis of 4,6-Dibromo-2,3-dichloroaniline is not explicitly described, similar methods could potentially be applied for its synthesis, considering the structural similarities with the compounds mentioned.
Molecular Structure Analysis
The molecular structure of a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined to be monoclinic with specific crystallographic parameters . This suggests that 4,6-Dibromo-2,3-dichloroaniline may also crystallize in a monoclinic system, and its structure could feature similar intra- and intermolecular interactions, such as hydrogen bonds and halogen interactions, due to the presence of multiple halogen atoms.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of dihalogenated polyanilines have been characterized using techniques like elemental analysis, IR and UV-Vis spectroscopy, SEM, and conductivity measurements . These polymers exhibit semiconducting properties and solubility in organic solvents like methanol and acetone when doped with inorganic acids. While these properties are specific to the polymeric forms, they provide a basis for understanding the behavior of the monomeric 4,6-Dibromo-2,3-dichloroaniline, which may also display distinct electronic and solubility characteristics due to its halogen substituents.
Scientific Research Applications
Structural Analysis and Molecular Interaction
Research involving halogenated anilines, such as 4,6-dibromo-2,3-dichloroaniline, includes studies on their molecular structure and interactions. For instance, Ferguson et al. (1998) investigated the molecular structures of halogeno-aniline derivatives, revealing how these molecules link to form infinite chains via hydrogen bonds, which is significant in understanding their chemical behavior and potential applications (Ferguson, Low, Penner, & Wardell, 1998).
Polymer Synthesis and Characterization
Diaz et al. (1998) explored the synthesis and characterization of polymers derived from dihaloanilines, including poly(2,3-dichloroaniline) and poly(2,6-dibromoaniline). Their research focuses on the electrical properties of these polymers, highlighting their potential in semiconductor technology (Diaz, Sánchez, Valle, Tagle, Bernède, & Tregouet, 1998).
Environmental Biodegradation
The environmental impact of chloroaniline compounds, including derivatives of 4,6-dibromo-2,3-dichloroaniline, is a significant research area. Kuhn and Suflita (1989) found that chloroanilines can be biologically dehalogenated in polluted aquifers under certain conditions, suggesting novel bioremediation approaches for contaminated environments (Kuhn & Suflita, 1989).
Ecotoxicology
Research by Call et al. (1987) on the toxicity of dichloroaniline, a related compound, to aquatic organisms like fathead minnows, contributes to understanding the environmental and ecological risks posed by these chemicals (Call, Poirier, Knuth, Harting, & Lindberg, 1987).
Electrochemical Properties
Studies on the electrochemical properties of halogenated anilines are crucial for their application in electrochemistry and materials science. Kádár et al. (2001) examined the electrochemical oxidation of various chloroanilines, contributing to the understanding of their redox behavior and potential use in chemical syntheses and electronic applications (Kádár, Nagy, Karancsi, & Farsang, 2001).
Spectroscopic Analysis
Sundaraganesan et al. (2009) conducted a detailed spectroscopic analysis of 2,4-dichloroaniline, providing insights into the molecular structure and electronic properties of such compounds. This research is essential for applications in molecular spectroscopy and chemical analysis (Sundaraganesan, Karpagam, Sebastian, & Cornard, 2009).
Safety And Hazards
While specific safety and hazard information for 4,6-Dibromo-2,3-dichloroaniline is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
4,6-dibromo-2,3-dichloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl2N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGDMQXLGFBLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Cl)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380307 | |
Record name | 4,6-Dibromo-2,3-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2,3-dichloroaniline | |
CAS RN |
113571-15-6 | |
Record name | 4,6-Dibromo-2,3-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dibromo-2,3-dichloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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